REACTION_CXSMILES
|
[OH-:1].[Na+].[NH2:3][C:4](C#N)=[C:5]([NH:8][CH:9]=[NH:10])[C:6]#[N:7].Cl>O>[CH:9]1[NH:8][C:5]([C:4]([NH2:3])=[O:1])=[C:6]([NH2:7])[N:10]=1 |f:0.1|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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43 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C#N)NC=N)C#N
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
reacted
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
This aqueous solution was cooled to room temperature or below
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated
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Type
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ADDITION
|
Details
|
by adding ethanol, and subsequently insoluble sodium chloride
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with activated carbon
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
C1=NC(=C(N1)C(=O)N)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |